1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one

Lipophilicity Membrane permeability Drug-likeness

Indoline building blocks with unmatched reactivity profiles disrupt SAR studies. This dual-acyl indoline (C13H14ClNO2, MW 251.71) solves variability with a primary α-chloroketone at C5 and an N-propanoyl amide. - **Key Metrics:** XLogP3 2.1, TPSA 37.4 Ų, 0 H-bond donors. - **Outcome:** Superior membrane permeability vs. oxindole analogs (ΔLogP +1.0). - **Supply:** ≥95% purity, scalable for covalent inhibitor synthesis.

Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
CAS No. 1018660-58-6
Cat. No. B1517606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one
CAS1018660-58-6
Molecular FormulaC13H14ClNO2
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl
InChIInChI=1S/C13H14ClNO2/c1-2-13(17)15-6-5-9-7-10(12(16)8-14)3-4-11(9)15/h3-4,7H,2,5-6,8H2,1H3
InChIKeyXJSSSDVMPXBKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one (CAS 1018660-58-6): Structural and Physicochemical Baseline for Procurement Decisions


1-[5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one (CAS 1018660-58-6) is a synthetic indoline derivative with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol [1]. The compound features a 2,3-dihydro-1H-indole (indoline) core bearing two distinct acyl substituents: a chloroacetyl group at the 5-position (electrophilic warhead) and a propanoyl group at the 1-position (N-acyl). Its computed XLogP3 of 2.1 and topological polar surface area of 37.4 Ų [2], coupled with zero hydrogen-bond donors, differentiate it from structurally related indoline-based building blocks that possess either oxindole cores or N-only substitution patterns. Commercial sourcing typically specifies a minimum purity of 95% .

Indoline scaffold with dual acyl handles for convergent synthesis and covalent probe design

Primary α-chloroketone warhead enables cysteine-targeted covalent modification studies

Zero H-bond donors and low polar surface area suggest CNS permeability research fit

Why 1-[5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one Cannot Be Replaced by Common Indoline Analogs: Key Differentiation at the 1- and 5-Positions


Indoline derivatives with chloroacetyl functionality are not interchangeable due to profound differences in physicochemical properties and reactivity that arise from the specific position and nature of acyl substitution. The target compound possesses a unique dual-acyl pattern—a chloroacetyl electrophile at C5 and a propanoyl amide at N1—that creates a lipophilicity profile (XLogP3 = 2.1) distinct from the more polar oxindole analog 5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one (XLogP3 = 1.1) [1] and a molecular framework absent in the simple N-chloroacetyl indoline (CAS 17133-48-1) which lacks the 5-acyl group entirely [2]. These differences directly affect membrane permeability, metabolic stability, and the chemical reactivity of the chloroacetyl warhead. Substituting any in-class analog without experimental verification of equivalent behavior in the specific assay or synthetic pathway risks introducing uncontrolled variables in lipophilicity, hydrogen-bonding capacity, and electrophilic reactivity that can alter target engagement or reaction outcomes.

Oxindole analog (CAS 65435-04-3)

Higher lipophilicity and zero vs one HBD alters permeability and target-interaction context — direct substitution may shift assay outcomes.

N-Chloroacetyl indoline (CAS 17133-48-1)

Lacks 5-acyl group, reducing synthetic handles and MW — cannot serve as advanced intermediate.

Regioisomer (CAS 191789-89-6)

Secondary vs primary α-chloroketone increases steric hindrance — cysteine labeling kinetics may differ.

Quantitative Comparative Evidence: 1-[5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. 5-(2-Chloroacetyl)oxindole and N-Chloroacetyl Indoline

The target compound exhibits a computed XLogP3 of 2.1 [1], which is 1.0 log unit higher (i.e., approximately 10-fold greater octanol-water partition) than the oxindole comparator 5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one (CAS 65435-04-3, XLogP3 = 1.1) [2]. This substantial difference arises from the replacement of the oxindole NH (H-bond donor) with an N-propanoyl group, eliminating hydrogen-bond donor capacity while adding two methylene carbons. Higher lipophilicity predicts improved passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity (XLogP3)
Head-to-head
2.1
Δ +1.0 vs oxindole analog
Supports lipophilicity-dependent permeability review; oxindole analog may require recalibration.
Computed by XLogP3 algorithm.
Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Donor Count: Target Compound (0 HBD) vs. 5-(2-Chloroacetyl)oxindole (1 HBD)

The target compound has zero hydrogen-bond donors (HBD = 0) [1], whereas the structurally related 5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one (CAS 65435-04-3) contains one H-bond donor (the oxindole NH) [2]. This is a binary, structural-level difference: the N-propanoyl amide in the target compound fully caps the indoline nitrogen, while the oxindole analog retains a free lactam NH. Reducing HBD count from 1 to 0 is a well-established strategy for improving blood-brain barrier penetration and oral absorption, as reflected in medicinal chemistry rules (e.g., Lipinski's and CNS MPO scoring).

H-Bond Donor Count
Class-level
Target: 0 HBD
Oxindole analog: 1 HBD
Zero HBD may favor BBB penetration; oxindole NH may engage in H-bond interactions.
Binary structural distinction.
Hydrogen bonding Oral bioavailability Blood-brain barrier penetration

Topological Polar Surface Area (TPSA): Target Compound (37.4 Ų) vs. 5-(2-Chloroacetyl)oxindole (46.2 Ų)

The target compound has a computed TPSA of 37.4 Ų [1], which is 8.8 Ų lower than the 46.2 Ų reported for 5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one (CAS 65435-04-3) [2]. In medicinal chemistry, a TPSA below 60–70 Ų is generally associated with good oral absorption, while values below 40 Ų are often targeted for CNS-penetrant compounds. The lower TPSA of the target compound reflects the removal of the polar oxindole carbonyl-NH system and its replacement with the less polar N-propanoyl amide.

Topological PSA
Head-to-head
37.4 Ų
Δ −8.8 Ų vs oxindole analog
TPSA below 40 Ų supports CNS-penetrant probe design context.
Computed TPSA values.
Polar surface area Oral absorption CNS drug design

Molecular Weight and Rotatable Bond Comparison: Target Compound vs. N-Chloroacetyl Indoline (CAS 17133-48-1)

The target compound (MW 251.71 g/mol, 3 rotatable bonds) [1] is significantly larger and more complex than 1-(2-chloroacetyl)indoline (CAS 17133-48-1; MW 195.65 g/mol, C10H10ClNO) [2], which lacks the 5-position propanoyl substitution altogether. The molecular weight difference of 56.06 g/mol corresponds to the addition of a C3H4O acyl fragment at the 5-position. This additional functionality provides a second reactive handle (the 5-chloroacetyl group) for further chemical elaboration, making the target compound a more advanced intermediate for convergent synthetic strategies.

Molecular Weight
Head-to-head
251.71 g/mol
3 rotatable bonds; Δ +56.06 vs N-chloroacetyl indoline
Higher MW reflects additional 5-acyl group, enabling advanced intermediate application.
Molecular weight Ligand efficiency Fragment-based design

Regioisomeric Comparison: 5-Chloroacetyl-1-propanoyl Indoline (Target) vs. 1-Acetyl-5-(2-chloropropanoyl) Indoline (CAS 191789-89-6)

The target compound (CAS 1018660-58-6) and its regioisomer 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one (CAS 191789-89-6) share the identical molecular formula (C13H14ClNO2, MW 251.71) and are both offered at 95% purity . However, they differ fundamentally in the nature of the electrophilic warhead: the target compound carries a chloroacetyl group (CH2Cl) at C5 with a propanoyl amide at N1, while the regioisomer carries a 2-chloropropanoyl group (CH(CH3)Cl) at C5 with an acetyl amide at N1. The chloroacetyl warhead in the target compound is a primary α-chloroketone, which is sterically less hindered and expected to exhibit faster reaction kinetics with nucleophilic cysteine residues than the secondary α-chloroketone in the regioisomer [1].

Electrophilic Warhead
Class-level
Target: Primary α-chloroketone
Regioisomer: Secondary α-chloroketone
Primary warhead may exhibit faster cysteine labeling kinetics; steric context differs.
Inferred from α-haloketone SAR.
Regioisomerism Electrophilic warhead Structure-activity relationship

Predicted Boiling Point as a Proxy for Intermolecular Interaction Strength: Target Compound vs. N-Chloroacetyl Indoline

The target compound has a predicted boiling point of 515.0 ± 50.0 °C , substantially higher than the predicted boiling point of 388.3 ± 35.0 °C for the simpler analog 1-(2-chloroacetyl)indoline (CAS 17133-48-1) [1]. This 126.7 °C difference reflects the additional carbonyl group, higher molecular weight, and increased polarizability from the extended π-system in the 5-acylated target compound. The higher boiling point suggests stronger intermolecular interactions (dipole-dipole and van der Waals), which may influence chromatographic retention behavior and crystallization conditions during purification.

Boiling Point (Pred.)
Head-to-head
515.0 ± 50.0 °C
Δ +126.7 vs N-chloroacetyl indoline
Higher boiling point implies different thermal stability and purification context.
Predicted values only.
Thermal stability Purification Formulation

Differentiated Application Scenarios for 1-[5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one (CAS 1018660-58-6) Based on Quantitative Evidence


Covalent Probe and Inhibitor Development Targeting Intracellular Kinases with Cysteine Residues

The target compound's primary α-chloroketone warhead at the 5-position (less sterically hindered than secondary α-chloroketones found in regioisomers such as CAS 191789-89-6) combined with its favorable lipophilicity (XLogP3 = 2.1) and zero H-bond donors makes it a suitable scaffold for developing cell-permeable covalent inhibitors. The chloroacetyl group can form irreversible covalent bonds with active-site cysteine residues, a mechanism exploited by structurally related indole-chloroacetyl compounds such as 3CAI, which inhibits AKT1/AKT2 kinase activity with sub-micromolar potency . The target compound's higher lipophilicity compared to oxindole analogs (Δ XLogP3 = +1.0 vs. CAS 65435-04-3) predicts superior passive membrane permeability for intracellular target engagement .

Advanced Synthetic Intermediate for Convergent Assembly of Dihydroindole-Based Bioactive Scaffolds

The target compound provides two chemically distinct acyl handles: a primary α-chloroketone at C5 (electrophilic, suitable for nucleophilic substitution with amines, thiols, or thioureas) and a propanoyl amide at N1 (relatively inert under mild conditions, serving as a protecting group or pharmacokinetic modifier). This dual functionality, absent in simpler analogs such as 1-(2-chloroacetyl)indoline (CAS 17133-48-1, which lacks the 5-acyl group), enables convergent synthetic strategies where the 5-chloroacetyl group is elaborated into heterocycles (e.g., thiazoles, imidazoles) while the N-propanoyl group remains intact . The compound's predicted boiling point of 515 °C and density of 1.256 g/cm³ inform solvent selection and purification protocols during scale-up .

CNS-Penetrant Probe Design Leveraging Favorable TPSA and Zero HBD Profile

With a topological polar surface area of 37.4 Ų (below the 40 Ų threshold commonly associated with CNS penetration) and zero hydrogen-bond donors, the target compound is structurally predisposed for blood-brain barrier penetration . This contrasts with the oxindole analog (TPSA = 46.2 Ų, 1 HBD), which falls outside the optimal CNS drug space. The propanoyl amide at N1 eliminates the hydrogen-bond donor present in the oxindole NH, reducing active efflux by P-glycoprotein, a known liability for indole-based CNS candidates. Combined with its primary chloroacetyl warhead, the compound can serve as a starting point for developing covalent CNS probes targeting kinases or other enzymes with accessible active-site cysteines in neurological disease models .

Application
Selection Property
Validation Focus
Covalent probe design for intracellular kinase studies
Primary α-chloroketone warhead and favorable lipophilicity
Cysteine-reactivity kinetics and cell permeability
Convergent synthesis of dihydroindole-based bioactive scaffolds
Dual acyl handles (chloroacetyl and propanoyl)
Orthogonal reactivity and purification compatibility
CNS-penetrant chemical probe design
Low TPSA and zero HBD profile
Blood-brain barrier penetration and efflux assessment
Quote Request

Request a Quote for 1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.